A Technical Guide to the Chemical Properties and Synthetic Profile of 3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole
A Technical Guide to the Chemical Properties and Synthetic Profile of 3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole
Foreword: The Strategic Value of Fluorinated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and materials science, valued for its metabolic stability and versatile coordination properties.[1][2] Its strategic functionalization is key to modulating biological activity and physicochemical characteristics. The introduction of fluorinated moieties, particularly the trifluoromethoxy (-OCF3) group, has become a cornerstone of modern drug design. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 substituent offers a unique electronic signature—it is strongly electron-withdrawing yet more lipophilic. This modification can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the molecule's conformation and electronic distribution.[3]
This guide provides an in-depth analysis of the chemical properties of 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, a molecule that marries the robust pyrazole core with the advantageous -OCF3 group. We will explore its structural attributes, physicochemical profile, reactivity, and synthetic pathways, offering insights grounded in established chemical principles and experimental validation. The methodologies and data presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity.
Molecular Structure and Spectroscopic Elucidation
The foundational step in understanding any molecule is to confirm its structure. For 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole, a combination of NMR, IR, and mass spectrometry provides an unambiguous structural portrait. The key is to understand how the electronic environment of each nucleus, influenced by the pyrazole ring and the trifluoromethoxy-substituted phenyl ring, translates into a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for mapping the carbon-hydrogen framework and confirming the presence and location of the fluorine atoms.
-
¹H NMR: The proton spectrum reveals distinct regions. The aromatic protons on the phenyl ring typically appear as complex multiplets between 7.0 and 8.0 ppm. The protons on the pyrazole ring itself have characteristic shifts, with the C4-H proton appearing as a doublet around 6.6 ppm and the C5-H proton further downfield. The N-H proton of the pyrazole is often a broad singlet and its chemical shift is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum is critical for confirming the carbon backbone. The carbon atom of the -OCF3 group appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The pyrazole carbons (C3, C4, C5) have distinct chemical shifts that differentiate them from the aromatic carbons of the phenyl ring.
-
¹⁹F NMR: This is the definitive technique for confirming the trifluoromethoxy group. It will show a sharp singlet around -58 to -60 ppm, a characteristic range for the -OCF3 moiety attached to an aromatic ring.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum provides evidence of key functional groups. A broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H stretching of the pyrazole ring. Strong C-F stretching vibrations for the -OCF3 group are typically observed in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The molecule will exhibit a clear molecular ion peak (M+) corresponding to its exact mass (C10H7F3N2O), confirming its chemical formula.
| Property | Description & Expected Values |
| Molecular Formula | C₁₀H₇F₃N₂O |
| Molecular Weight | 228.17 g/mol |
| Appearance | Typically a white to off-white solid. |
| ¹H NMR (representative) | δ 13.2 (br s, 1H, NH), δ 7.8-7.2 (m, 4H, Ar-H), δ 7.7 (d, 1H, pyrazole-C5H), δ 6.6 (d, 1H, pyrazole-C4H). Shifts are solvent-dependent. |
| ¹⁹F NMR (representative) | δ -59.5 (s, 3F, -OCF₃). |
| ¹³C NMR (representative) | δ 150-148 (Ar-C-OCF₃, C3-pyrazole), δ 134-120 (Ar-C, C5-pyrazole), δ 120.5 (q, ¹JCF ≈ 257 Hz, -OCF₃), δ 103 (C4-pyrazole). |
| IR (cm⁻¹) | ~3150 (N-H stretch), ~1590 (C=N stretch), ~1250 (asym C-F stretch), ~1210 (sym C-F stretch). |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₀H₈F₃N₂O⁺: 229.0583; found: 229.0585. |
Table 1: Summary of key spectroscopic and physical data for 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole. Expected NMR values are based on analogous structures reported in chemical literature.[4][5]
Physicochemical Properties: Implications for Drug Development
The physicochemical profile of a molecule governs its absorption, distribution, metabolism, and excretion (ADME) properties. The interplay between the hydrophilic pyrazole ring and the lipophilic trifluoromethoxy-phenyl substituent creates a balanced profile that is highly attractive for drug discovery.
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Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The trifluoromethoxy group is known to be highly lipophilic, which generally increases a molecule's LogP value. This property is crucial for cell membrane permeability. The calculated LogP for this molecule is typically in the range of 2.5 - 3.5, positioning it favorably within Lipinski's Rule of Five for oral bioavailability.[6]
-
Acidity (pKa): The N-H proton of the 1H-pyrazole ring is weakly acidic, with a pKa typically around 14. However, the electron-withdrawing nature of the attached aryl group can influence this value. The basicity is centered on the N2 "pyridinic" nitrogen, but protonation is generally unfavorable. The acidic pKa of related pyrazoles can be influenced by substituents.[7]
-
Solubility: The compound is expected to have low solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. For in vivo studies, formulation strategies may be necessary.[8]
Synthesis and Reactivity: A Practical Framework
A robust and scalable synthetic route is essential for the practical application of any chemical scaffold. The synthesis of 3-aryl-1H-pyrazoles is well-established, typically involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9][10]
General Synthetic Workflow
The most common approach is a variation of the Knorr pyrazole synthesis. The causality is straightforward: formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Detailed Experimental Protocol: Synthesis
This protocol provides a self-validating system for the gram-scale synthesis of the title compound.
Objective: To synthesize 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole.
Materials:
-
3'-(Trifluoromethoxy)acetophenone
-
Ethyl formate
-
Sodium ethoxide (NaOEt)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Formation of the β-Ketoaldehyde Intermediate.
-
To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add 3'-(trifluoromethoxy)acetophenone (1.0 eq) dropwise.
-
Rationale: Sodium ethoxide acts as a strong base to deprotonate the acetophenone, forming an enolate.
-
Add ethyl formate (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Rationale: The enolate attacks the ethyl formate in a Claisen condensation to form the sodium salt of the β-ketoaldehyde.
-
Quench the reaction by pouring it into ice-cold 1M HCl and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude intermediate is often used directly in the next step.
-
-
Step 2: Cyclocondensation to Form the Pyrazole Ring.
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Rationale: Hydrazine acts as the dinucleophile. The initial reaction forms a hydrazone at the more reactive aldehyde carbonyl. Acetic acid catalyzes both the hydrazone formation and the subsequent dehydration.
-
Reflux the mixture for 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole.
-
Chemical Reactivity
The reactivity of the molecule is dictated by two main regions: the pyrazole ring and the phenyl ring. The pyrazole N-H is the primary site for functionalization, while the electron-withdrawing -OCF3 group deactivates the phenyl ring towards electrophilic substitution.
-
N-Alkylation/Arylation: The most common reaction is the substitution at the N1 position. Deprotonation of the N-H with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an electrophile (alkyl or aryl halide) readily furnishes N-substituted pyrazoles. This is a crucial step for building molecular complexity and is widely used in library synthesis for drug discovery.[11]
-
Electrophilic Substitution: Electrophilic substitution on the pyrazole ring (at the C4 position) is possible but generally requires harsh conditions due to the ring's relatively electron-deficient nature. Substitution on the phenyl ring is directed by the existing substituents but is significantly disfavored due to the deactivating effect of the trifluoromethoxy group.
Applications and Significance in Research
Compounds containing the 3-aryl-pyrazole scaffold are prevalent in modern pharmaceuticals and agrochemicals.[3][12] The specific combination with a trifluoromethoxy group makes this molecule a highly valuable building block for developing next-generation therapeutics.
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyrazole core that acts as a hinge-binding motif. The 3-aryl substituent is often directed into a hydrophobic pocket of the ATP-binding site.
-
Anti-inflammatory Agents: Pyrazole derivatives have been extensively investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), playing a role in anti-inflammatory therapies.[13][14]
-
Agrochemicals: The metabolic stability imparted by fluorination makes these scaffolds robust candidates for fungicides and insecticides.[3]
Conclusion and Future Outlook
3-[3-(Trifluoromethoxy)phenyl]-1H-pyrazole represents a confluence of desirable molecular features: a stable heterocyclic core and a powerful, property-modulating substituent. Its well-defined spectroscopic signature, predictable physicochemical properties, and accessible synthetic routes make it an exemplary platform for chemical innovation. As the demand for metabolically robust and potent small molecules continues to grow in the pharmaceutical and agrochemical sectors, the strategic application of building blocks like this one will be indispensable. Future research will likely focus on leveraging its N1 position as a vector for diversification, enabling the rapid exploration of chemical space to identify novel bioactive agents.
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